1-methyl-1H-pyrazol-5(4H)-one
Overview
Description
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a series of N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)acetamide ethers were synthesized and characterized . Another compound, 3-(3-Methyl-1H-pyrazol-5-yl)propanoic acid, is also mentioned in the literature .
Scientific Research Applications
Application 1: G Protein-Gated Inwardly-Rectifying Potassium (GIRK) Channel Activators
- Summary of the Application : The compound N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)acetamide ethers, which contains a 1-methyl-1H-pyrazol-5(4H)-one moiety, has been identified as a potent and selective GIRK1/2 activator . GIRK channels play a crucial role in regulating the electrical activity of cells, and their activation can have therapeutic benefits in conditions such as pain, epilepsy, and addiction .
- Methods of Application or Experimental Procedures : The compound was discovered and characterized through lead optimization efforts, which involved pairing a new ether-based scaffold with a novel sulfone-based head group .
- Summary of Results or Outcomes : The compounds displayed nanomolar potency as GIRK1/2 activators and showed improved metabolic stability over the prototypical urea-based compounds .
Application 2: Synthesis of New Enaminonitrile Derivatives
- Summary of the Application : The aim of this research was to synthesize new enaminonitrile derivatives using 2-amino benzimidazole as a starting material . A key precursor, N-(1H-benzimidazol-2-yl)carbonylhydrazonoyl cyanide, was prepared by diazotization of 2-amino benzimidazole with malononitrile in pyridine .
- Methods of Application or Experimental Procedures : The compound was synthesized by coupling 2-amino benzimidazole with malononitrile in pyridine . The resulting compound was then used to prepare new heterocyclic compounds .
- Summary of Results or Outcomes : The study describes the discovery and characterization of a series of new heterocyclic compounds .
Application 3: Synthesis of New Heterocyclic Compounds
- Summary of the Application : The aim of this research was to synthesize new heterocyclic compounds using 2-amino benzimidazole as a starting material . A key precursor, N-(1H-benzimidazol-2-yl)carbonylhydrazonoyl cyanide, was prepared by diazotization of 2-amino benzimidazole with malononitrile in pyridine .
- Methods of Application or Experimental Procedures : The compound was synthesized by coupling 2-amino benzimidazole with malononitrile in pyridine . The resulting compound was then used to prepare new heterocyclic compounds .
- Summary of Results or Outcomes : The study describes the discovery and characterization of a series of new heterocyclic compounds .
Future Directions
properties
IUPAC Name |
2-methyl-4H-pyrazol-3-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N2O/c1-6-4(7)2-3-5-6/h3H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNZXDXMEXBYSRF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)CC=N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10437803 | |
Record name | 1-methyl-1H-pyrazol-5(4H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10437803 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
98.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-methyl-1H-pyrazol-5(4H)-one | |
CAS RN |
10234-66-9 | |
Record name | 1-methyl-1H-pyrazol-5(4H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10437803 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-methyl-4,5-dihydro-1H-pyrazol-5-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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